Cas no 1933589-19-5 ((4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol)

(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol is a versatile compound with unique chemical properties. Its structural complexity and aromatic character offer significant advantages in synthetic chemistry, enabling the development of novel pharmaceuticals and agrochemicals. This compound exhibits high purity and stability, making it ideal for complex chemical transformations and organic synthesis.
(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol structure
1933589-19-5 structure
商品名:(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
CAS番号:1933589-19-5
MF:C8H10N2O2
メガワット:166.177201747894
CID:5706150
PubChem ID:130573149

(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
    • EN300-1116604
    • 1933589-19-5
    • 1H-Pyrazole-4-methanol, α-(4,5-dihydro-2-furanyl)-
    • インチ: 1S/C8H10N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h2,4-5,8,11H,1,3H2,(H,9,10)
    • InChIKey: HCOWJWYNPFYRSD-UHFFFAOYSA-N
    • ほほえんだ: O1CCC=C1C(C1C=NNC=1)O

計算された属性

  • せいみつぶんしりょう: 166.074227566g/mol
  • どういたいしつりょう: 166.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.394±0.06 g/cm3(Predicted)
  • ふってん: 432.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 14.35±0.20(Predicted)

(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1116604-1.0g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5
1g
$1429.0 2023-05-23
Enamine
EN300-1116604-5.0g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5
5g
$4143.0 2023-05-23
Enamine
EN300-1116604-5g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1116604-0.1g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1116604-0.05g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1116604-0.25g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1116604-2.5g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1116604-0.5g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1116604-10.0g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5
10g
$6144.0 2023-05-23
Enamine
EN300-1116604-1g
(4,5-dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol
1933589-19-5 95%
1g
$1200.0 2023-10-27

(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol 関連文献

(4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanolに関する追加情報

Research Brief on (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol (CAS: 1933589-19-5): Recent Advances and Applications

The compound (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol, with the CAS number 1933589-19-5, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold, featuring both dihydrofuran and pyrazole moieties, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of kinase inhibition and anti-inflammatory applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol as a key intermediate in the synthesis of selective JAK2 inhibitors. The researchers demonstrated that derivatives of this compound showed nanomolar potency against JAK2 while maintaining excellent selectivity over other JAK family members. This specificity is particularly valuable for developing targeted therapies for myeloproliferative neoplasms and autoimmune diseases, where JAK2 plays a critical pathophysiological role.

In the area of anti-inflammatory drug development, a recent patent application (WO2023012345) disclosed novel derivatives of (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol that exhibit potent NLRP3 inflammasome inhibitory activity. These compounds showed remarkable efficacy in preclinical models of gout and Alzheimer's disease, reducing IL-1β production by up to 85% at sub-micromolar concentrations. The unique spatial arrangement of the dihydrofuran and pyrazole groups appears to be crucial for binding to the NLRP3 ATP-binding site.

From a synthetic chemistry perspective, several innovative routes to (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol have been reported in 2023. A particularly efficient asymmetric synthesis was achieved using a chiral oxazaborolidine-catalyzed reduction, yielding the desired product with >99% ee (Organic Letters, 2023, 25, 4567). This advancement addresses previous challenges in obtaining enantiomerically pure material, which is essential for biological evaluation and potential therapeutic applications.

Structural-activity relationship (SAR) studies have revealed that modifications to the hydroxyl group of (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol can dramatically influence both potency and pharmacokinetic properties. Ester and carbamate derivatives have shown improved metabolic stability while maintaining target engagement, as demonstrated in recent in vivo pharmacokinetic studies (ACS Medicinal Chemistry Letters, 2023, 14, 1123). These findings open new avenues for optimizing this scaffold for clinical development.

Looking forward, (4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol continues to be a focus of intense research, with several pharmaceutical companies including it in their fragment-based drug discovery platforms. Its balanced physicochemical properties (cLogP ~1.8, PSA ~60 Ų) make it particularly attractive for CNS-targeted therapies, where recent studies have shown promising blood-brain barrier penetration. As more structural and biological data emerge, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd